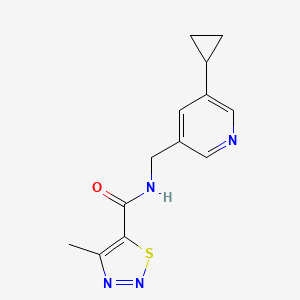

![molecular formula C21H21N3O6S B2940054 N-(5-(苯并[d][1,3]二噁唑-5-基甲基)-1,3,4-恶二唑-2-基)-4-甲苯磺酰丁酰胺 CAS No. 922123-53-3](/img/structure/B2940054.png)

N-(5-(苯并[d][1,3]二噁唑-5-基甲基)-1,3,4-恶二唑-2-基)-4-甲苯磺酰丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

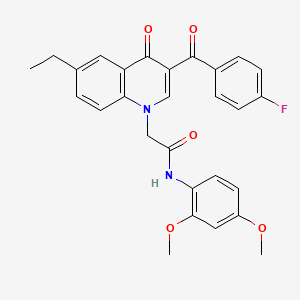

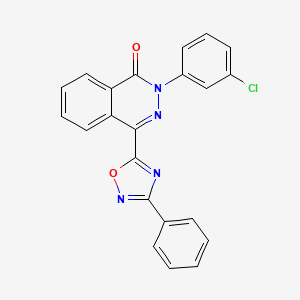

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide, also known as BDDOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDDOB is a selective activator of the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.

科学研究应用

抗癌应用

已经合成并测试了与 N-(5-(苯并[d][1,3]二噁唑-5-基甲基)-1,3,4-恶二唑-2-基)-4-甲苯磺酰丁酰胺 相关的化合物,以了解其抗癌活性。例如,带有恶二唑核的苯并咪唑对 NCI 60 细胞系组显示出显着到良好的抗癌活性,一种化合物因其显着的生长抑制活性而被确定为先导化合物 (Rashid、Husain 和 Mishra,2012)。另一项研究重点是合成结合恶二唑和苯并咪唑部分的衍生物,展示了对乳腺癌细胞系的适度抗癌活性 (Salahuddin、Shaharyar、Mazumder 和 Ahsan,2014)。

缓蚀

对苯并咪唑带有 1、3、4-恶二唑在硫酸中对低碳钢的缓蚀性能的研究表明,这些化合物可以显着增加电荷转移电阻,表明在钢表面形成了保护层。这表明它们在保护金属免受腐蚀方面的潜在应用 (Ammal、Prajila 和 Joseph,2018)。

抗菌活性

已经合成出新型的苯并咪唑-恶二唑杂化分子,并显示出有效的抗菌和抗结核活性,为开发新的抗菌剂提供了一种有前景的方法。一些化合物对结核分枝杆菌的活性与标准药物相当或优于标准药物 (Shruthi 等人,2016)。

作用机制

Target of Action

Similar compounds have shown potent antitumor activities against various cell lines

Mode of Action

It is suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines . This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to cell death.

Biochemical Pathways

Based on the observed effects of similar compounds, it is likely that the compound affects pathways related to cell growth and division .

Result of Action

The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines . This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for antitumor therapies.

生化分析

Biochemical Properties

This suggests that N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide may interact with enzymes, proteins, and other biomolecules involved in cell growth and proliferation .

Cellular Effects

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide may have significant effects on various types of cells and cellular processes. For instance, it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c1-14-4-7-16(8-5-14)31(26,27)10-2-3-19(25)22-21-24-23-20(30-21)12-15-6-9-17-18(11-15)29-13-28-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAZSIJURLSYBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B2939973.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide](/img/structure/B2939985.png)

![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2939986.png)

![tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2939987.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2939990.png)